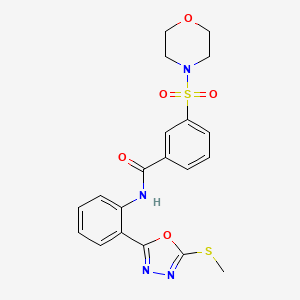

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S2/c1-30-20-23-22-19(29-20)16-7-2-3-8-17(16)21-18(25)14-5-4-6-15(13-14)31(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWHKNWWAZQNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Step: : The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative under cyclization conditions.

Formation of the Phenyl Substituent: : The next step involves the introduction of the phenyl group containing the 5-(methylthio) substituent. This can be done through Friedel-Crafts acylation followed by thiolation.

Attachment of the Morpholinosulfonyl Group: : This is generally done via sulfonylation of an amine precursor with morpholine and a sulfonyl chloride reagent.

Final Coupling: : The final step is the coupling of the oxadiazole-phenyl intermediate with the morpholinosulfonyl-benzamide through amide bond formation using activating agents such as EDC or DCC.

Industrial Production Methods

In an industrial setting, these steps are usually optimized for scalability and efficiency. Automated reactors, continuous flow chemistry, and process intensification techniques are often employed to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: : The aromatic rings and oxadiazole can be reduced under specific conditions.

Substitution: : The benzamide moiety allows for various nucleophilic substitution reactions, particularly on the amide nitrogen and aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: : Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: : Nucleophiles like amines, thiols, and phenols under basic conditions can be used.

Major Products Formed

Depending on the reaction conditions, the major products could include sulfoxides, sulfones, reduced aromatic compounds, and substituted benzamides.

Scientific Research Applications

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide has various applications:

Chemistry: : It can be used as a building block for more complex molecules, as well as a ligand in coordination chemistry.

Medicine: : It may serve as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: : It can be utilized in material science for the development of advanced polymers and as a chemical intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and morpholinosulfonyl groups are key functional groups that enable binding to these targets, often affecting their activity through inhibition or modulation of their function.

Comparison with Similar Compounds

Core Heterocycle Variations

1,3,4-Oxadiazole vs. 1,2,4-Triazole vs. 1,3,4-Thiadiazole

- Target Compound (1,3,4-Oxadiazole) : The oxadiazole core provides rigidity and electron-withdrawing properties, favoring π-π stacking and hydrogen bonding.

- 1,2,4-Triazole Derivatives () : Compounds [7–9] feature a 1,2,4-triazole core, which allows tautomerism (thione ↔ thiol forms). This dynamic structure may enhance binding versatility but reduce metabolic stability compared to oxadiazoles .

Substituent Effects on the Heterocycle

Sulfonyl Group Modifications

- Morpholinosulfonyl (Target Compound): The morpholine ring introduces hydrogen-bonding sites and enhances water solubility, critical for pharmacokinetics.

- Phenylsulfonyl () : Compounds [7–9] use phenylsulfonyl groups, which are less polar but provide aromatic stacking opportunities. Halogenated variants (X = Cl, Br) improve halogen bonding in target interactions .

Key Research Findings

Structural Stability and Tautomerism

Solubility and Bioavailability

- The morpholinosulfonyl group in the target compound likely offers superior aqueous solubility compared to phenylsulfonyl groups in . Fluorinated analogs (e.g., 2,4-difluorophenyl in ) may enhance membrane permeability .

Electronic and Steric Effects

- The methylthio group in the target compound balances lipophilicity and electronic effects .

Biological Activity

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole ring, a morpholinosulfonyl group, and a benzamide moiety. The presence of the methylthio group enhances its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 370.43 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

The biological activity of this compound is attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways of pathogens.

- Gene Expression Modulation : It alters the expression of genes related to biofilm formation and virulence in bacteria.

- Cell Membrane Disruption : The compound may compromise the integrity of microbial cell membranes, leading to cell death.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against various bacterial strains:

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

- Enterococcus spp. : Shows strong bactericidal effects.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Enterococcus faecalis | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., L929 fibroblasts) indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) | Cell Line |

|---|---|---|

| 10 | 95 | L929 |

| 50 | 85 | L929 |

| 100 | 70 | L929 |

Case Studies

In a recent study published in MDPI, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Among these derivatives, the one containing the morpholinosulfonyl group exhibited superior antimicrobial properties compared to traditional antibiotics like ciprofloxacin .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Amide coupling : Use coupling agents (e.g., EDC/HOBt) to link the benzamide and oxadiazole moieties .

- Oxadiazole ring formation : Cyclize thiosemicarbazide precursors under reflux with dehydrating agents (e.g., POCl₃) .

- Sulfonation : Introduce the morpholinosulfonyl group via sulfonyl chloride intermediates in anhydrous DCM .

Optimization : Control reaction temperature (60–80°C for cyclization), solvent polarity (acetonitrile for solubility), and stoichiometry (1:1.2 molar ratio for sulfonation) to achieve yields >70% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., methylthio at C5 of oxadiazole, morpholinosulfonyl at C3 of benzamide) .

- HPLC : Ensure >95% purity with a C18 column and acetonitrile/water gradient .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₂₁H₂₁N₄O₅S₂: 473.1) .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes inhibited by oxadiazoles (e.g., adenylyl cyclases, bacterial PFOR enzymes) .

- Assay Types :

- Microplate-based assays : Measure IC₅₀ against bacterial strains (e.g., S. aureus MIC ≤ 2 µg/mL) using broth microdilution .

- Fluorescence polarization : Quantify binding affinity to calmodulin or other targets .

Q. What solubility and formulation challenges arise with this compound, and how can they be addressed?

- Methodological Answer :

- Solubility : Poor aqueous solubility due to hydrophobic oxadiazole and benzamide groups. Use DMSO for stock solutions (≤10% v/v in assays) .

- Formulation : Employ cyclodextrin complexes or nanoemulsions to enhance bioavailability for in vivo studies .

Q. What are the key structural features influencing this compound’s reactivity?

- Methodological Answer :

- Electron-withdrawing groups : The morpholinosulfonyl group increases electrophilicity at the benzamide carbonyl, enhancing nucleophilic attack susceptibility .

- Methylthio group : Stabilizes the oxadiazole ring via sulfur’s electron-donating effects, reducing ring-opening under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace methylthio with halogens (e.g., Cl) or aryl groups to modulate lipophilicity and target binding .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., PDB ID 6XYZ) to identify critical hydrogen bonds between the morpholinosulfonyl group and active-site residues .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in cell-based assays .

Q. What computational strategies can predict binding modes and off-target effects?

- Methodological Answer :

- Molecular Docking : Simulate interactions with homology models of adenylyl cyclase isoforms using AutoDock Vina .

- Machine Learning : Train models on oxadiazole-containing inhibitors to predict ADMET properties (e.g., CNS permeability) .

Q. How can synergistic effects with existing antimicrobials be systematically evaluated?

- Methodological Answer :

- Checkerboard Assays : Test combinations with β-lactams or fluoroquinolones to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies : Use transcriptomics to identify pathways upregulated in combination treatments .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg IV to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day repeated-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.